(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
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Overview
Description
Scientific Research Applications
Research Use
“(2-Ethyl-2H-1,2,3-triazol-4-yl)methanamine” is primarily used for research purposes . It’s a chemical compound with a molecular weight of 126.16 and a molecular formula of C5H10N4 .
Synthesis and Biological Application
1,2,3-Triazoles, the class of compounds to which “(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine” belongs, have found broad applications in various fields . These include drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Click Chemistry
1,2,3-Triazoles are often synthesized using a popular method known as "click chemistry" . This approach is straightforward and has been widely adopted due to its versatility .
Ligand for Copper Catalysis
Triazolylamine ligands, similar to “(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine”, can stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Anticancer Drug Discovery
Some 1,2,3-triazole derivatives have shown promising results in the field of anticancer drug discovery . The unique structure of 1,2,3-triazoles can be exploited to design novel anticancer drugs .
Antimicrobial Activity
1,2,3-Triazoles and their derivatives have been studied for their potential antimicrobial activity . This makes "
Mechanism of Action
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against the carbonic anhydrase-ii enzyme .
Mode of Action
It’s known that the reaction mechanism of similar triazole compounds involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar triazole compounds have been reported to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body and is involved in various physiological and pathological processes .
Result of Action
Similar triazole compounds have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme , which could potentially lead to alterations in pH balance and other physiological processes in the body.
properties
IUPAC Name |
(2-ethyltriazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-7-4-5(3-6)8-9/h4H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUXPNMASXXMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine | |
CAS RN |
1934446-12-4 |
Source
|
Record name | (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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